molecular formula C26H23FN2O4 B11213850 Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B11213850
M. Wt: 446.5 g/mol
InChI Key: DTFVQLHCRPOFPV-UHFFFAOYSA-N
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Description

Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multiple steps, starting from commercially available precursorsThe final step involves esterification to introduce the methyl benzoate moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can yield a wide variety of derivatives with different functional groups .

Mechanism of Action

The mechanism by which Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or to a receptor’s ligand-binding domain, thereby altering its function .

Comparison with Similar Compounds

Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can be compared with other compounds that have similar structures or functional groups:

Properties

Molecular Formula

C26H23FN2O4

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4-[7-ethoxy-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

InChI

InChI=1S/C26H23FN2O4/c1-3-32-23-6-4-5-20-22-15-21(16-11-13-19(27)14-12-16)28-29(22)25(33-24(20)23)17-7-9-18(10-8-17)26(30)31-2/h4-14,22,25H,3,15H2,1-2H3

InChI Key

DTFVQLHCRPOFPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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